N-(4-bromobenzyl)-3-furamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[(4-bromophenyl)methyl]furan-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO2/c13-11-3-1-9(2-4-11)7-14-12(15)10-5-6-16-8-10/h1-6,8H,7H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSTMEJAEAPSANB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=COC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of N 4 Bromobenzyl 3 Furamide
Established Synthetic Pathways for Furamide Scaffold Construction
The core structure of N-(4-bromobenzyl)-3-furamide is assembled through the formation of a robust amide linkage between a furan-containing carboxylic acid and a benzylamine derivative.
Amidation Reactions for this compound Synthesis
The primary method for constructing the this compound scaffold is through amidation, a reaction that forms an amide bond between a carboxylic acid and an amine. This can be achieved through several routes:
Acyl Chloride Method: A common and efficient strategy involves the conversion of 3-furoic acid into a more reactive acyl chloride, 3-furoyl chloride. This is typically accomplished using reagents like thionyl chloride or oxalyl chloride. fishersci.co.uk The resulting 3-furoyl chloride readily reacts with (4-bromophenyl)methanamine in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the HCl byproduct and drive the reaction to completion. fishersci.co.uk This is an application of the well-known Schotten-Baumann reaction conditions. fishersci.co.uk
Peptide Coupling Reagents: A wide array of coupling reagents, developed extensively for peptide synthesis, can be employed for the direct amidation of 3-furoic acid with (4-bromophenyl)methanamine. nih.govthieme-connect.de Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and dicyclohexylcarbodiimide (DCC) activate the carboxylic acid to form a highly reactive O-acylisourea intermediate. fishersci.co.ukchemistrysteps.com This intermediate is then susceptible to nucleophilic attack by the amine. chemistrysteps.com To minimize side reactions and potential racemization if chiral centers are present, additives like 1-hydroxybenzotriazole (HOBt) are often included. nih.govpeptide.com Other effective coupling agents include HATU and PyBOP. fishersci.co.ukpeptide.com
Direct Catalytic Amidation: Emerging "green" chemistry methods focus on the direct formation of the amide bond without stoichiometric activators, reducing waste. Boric acid and its derivatives have gained attention as inexpensive and environmentally benign catalysts for the direct condensation of carboxylic acids and amines, typically by heating the reactants with the catalyst and removing water via azeotropic distillation. orgsyn.orgresearchgate.net
Key Precursors and Reagents for this compound Synthesis
The synthesis of the target molecule relies on two primary building blocks and a selection of ancillary reagents.
Key Precursors:
3-Furoic Acid: This is the source of the 3-furamide portion of the molecule. It is a commercially available heterocyclic carboxylic acid.
(4-bromophenyl)methanamine: Also known as 4-bromobenzylamine, this precursor provides the N-(4-bromobenzyl) moiety. It can be synthesized via several routes, including the reduction of 4-bromobenzonitrile, the reductive amination of 4-bromobenzaldehyde, or the nucleophilic substitution of a p-bromobenzyl halide with an ammonia source. chemicalbook.comgoogle.comchemicalbook.com
Key Reagents: The choice of reagents is dictated by the synthetic pathway selected for amidation.
| Reagent Class | Examples | Function |
| Activating Agents | Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂) | Convert carboxylic acid to acyl chloride fishersci.co.uk |
| Coupling Agents | EDC, DCC, HATU, PyBOP | Facilitate direct amide bond formation chemistrysteps.compeptide.com |
| Bases | Triethylamine (Et₃N), Pyridine, DIPEA | Neutralize acidic byproducts fishersci.co.uknih.gov |
| Catalysts | Boric acid (B(OH)₃), Niobium(V) oxide (Nb₂O₅) | Catalyze direct amidation orgsyn.orgresearchgate.net |
| Additives | 1-Hydroxybenzotriazole (HOBt), DMAP | Suppress side reactions, minimize racemization nih.govpeptide.com |
Functionalization and Derivatization Strategies
Once the this compound scaffold is constructed, it can be further modified at several positions to create a library of analogues for structure-activity relationship studies.
Substituent Modifications on the Furan (B31954) Ring
The furan ring is an electron-rich heterocycle susceptible to electrophilic substitution and metallation, providing avenues for functionalization.
Electrophilic Aromatic Substitution: While the amide group is deactivating, electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation can potentially introduce substituents onto the furan ring, typically at the C5 position, which is the most reactive site away from the deactivating influence of the C3-amide group.
Lithiation/Deprotonation: A more regioselective method for functionalization is metallation. The hydrogen atoms on the furan ring can be abstracted by strong bases like n-butyllithium (n-BuLi). iust.ac.ir Lithiation of furan itself occurs preferentially at the α-position (C2 or C5). iust.ac.ir For a 3-substituted furan, lithiation can occur at either the C2 or C5 position. The presence of directing groups can influence the site of metallation. uoc.gracs.org The resulting furyllithium species is a potent nucleophile that can react with a wide range of electrophiles (e.g., aldehydes, ketones, alkyl halides, silyl chlorides) to install new functional groups. uoc.gr
Modifications on the Bromobenzyl Moiety
The bromine atom on the benzyl (B1604629) ring is a versatile functional handle, primarily for transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a vast array of substituents.
Suzuki-Miyaura Coupling: The palladium-catalyzed Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. The aryl bromide of this compound can be coupled with various aryl, heteroaryl, vinyl, or alkyl boronic acids or esters to introduce new organic fragments in place of the bromine atom. nih.gov
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds. The aryl bromide can be coupled with a wide range of primary or secondary amines, anilines, or N-heterocycles to synthesize amine derivatives. libretexts.orgacs.orgorganic-chemistry.orgwikipedia.org
Sonogashira Coupling: To introduce alkyne functionalities, the Sonogashira coupling is employed. This reaction uses a palladium catalyst and a copper(I) co-catalyst to couple the aryl bromide with a terminal alkyne, forming a C(sp²)-C(sp) bond. researchgate.netwikipedia.orgorganic-chemistry.orglibretexts.org
Other Cross-Coupling Reactions: Other notable reactions include the Heck reaction (for introducing alkenes), Stille coupling (using organotin reagents), and cyanation reactions to install a nitrile group.
Orthogonal Synthetic Approaches and Novel Catalytic Methods
Modern synthetic chemistry seeks more efficient, sustainable, and versatile methods for amide bond formation and molecular construction.
Advanced Catalytic Systems: Beyond simple boric acid, more sophisticated borate esters and boronic acids have been developed as highly active catalysts for direct amidation, even with challenging or sterically hindered substrates. researchgate.netnih.govchemrxiv.org Niobium(V) oxide (Nb₂O₅) has emerged as a robust, reusable, and water-tolerant heterogeneous Lewis acid catalyst for the direct amidation of carboxylic acids and amines, offering a green alternative to homogeneous catalysts. researchgate.netrsc.orgbohrium.comrsc.orgacs.org
Flow Chemistry: The synthesis of amides, including this compound, can be adapted to continuous-flow systems. thieme-connect.deresearchgate.netdigitellinc.comresearchgate.net Flow chemistry offers advantages such as enhanced safety, better heat and mass transfer, improved reproducibility, and easier scalability. researchgate.net Amidation in flow can be achieved using immobilized coupling reagents or catalysts, simplifying purification and enabling multi-step, continuous syntheses. thieme-connect.dersc.org
Mechanochemistry: A solvent-free approach involves the use of mechanochemistry, where mechanical force (e.g., ball milling) is used to drive the reaction between the carboxylic acid and amine, often with a coupling agent, providing a clean and efficient synthesis. digitellinc.com
Methodological Advancements in Furamide Synthesis
Recent progress in synthetic organic chemistry has provided a host of sophisticated tools for the construction of complex molecules like this compound. These advancements prioritize efficiency, selectivity, and sustainability.
While direct synthesis of this compound via a one-step cross-coupling is not the standard approach, catalytic methods, particularly the Suzuki-Miyaura cross-coupling reaction, are invaluable for the synthesis of substituted furan precursors or for the diversification of the furan scaffold in related furamide structures. The Suzuki-Miyaura reaction is a powerful and versatile method for forming carbon-carbon bonds, typically between an organoboron compound and an organic halide, catalyzed by a palladium complex. morressier.comnih.govrsc.org
This methodology can be envisioned in the synthesis of derivatives of this compound in several ways:
Synthesis of Substituted 3-Furoic Acids: A key precursor, 3-furoic acid, can be synthesized with various substituents on the furan ring. For instance, a di-brominated furan could undergo a selective, one-pot Suzuki-Miyaura coupling to introduce an aryl or other group, which could then be followed by further functionalization to yield a substituted 3-furoic acid. morressier.com This substituted acid can then be coupled with 4-bromobenzylamine to produce a diverse range of this compound analogs.
Post-synthesis Modification: It is conceivable, though less common, to perform a Suzuki-Miyaura coupling on a pre-formed furamide that has a halogenated furan ring. This would allow for late-stage diversification of the molecule.
The choice of catalyst, ligand, base, and solvent system is crucial for the success of the Suzuki-Miyaura coupling. Modern advancements have led to highly active catalyst systems that are tolerant of a wide range of functional groups, making this reaction particularly suitable for the synthesis of complex molecules. rsc.org
Table 1: Representative Conditions for Suzuki-Miyaura Coupling in Furan Synthesis
| Component | Example | Role in Reaction |
| Palladium Catalyst | Pd(OAc)₂, Pd(PPh₃)₄ | Facilitates the catalytic cycle |
| Ligand | SPhos, PPh₃ | Stabilizes the palladium catalyst and influences its reactivity |
| Base | K₂CO₃, K₃PO₄ | Activates the organoboron species |
| Solvent | Toluene/Ethanol/Water, DMF/Water | Solubilizes reactants and influences reaction rate |
| Boron Source | Arylboronic acid, Arylboronic ester | Provides the carbon nucleophile |
| Organic Halide | Bromo- or Iodo-furan | Provides the carbon electrophile |
This table presents a generalized overview of components used in Suzuki-Miyaura reactions for the synthesis of substituted furans.
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govresearchgate.net The application of these principles to the synthesis of this compound and related compounds is a critical consideration for sustainable chemical manufacturing.
Key green chemistry considerations for furamide synthesis include:
Use of Safer Solvents: Traditional amide synthesis often employs dipolar aprotic solvents like DMF or chlorinated solvents, which have environmental and health concerns. ucl.ac.uk Green chemistry encourages the use of safer alternatives such as cyclopentyl methyl ether (CPME) or even performing reactions in water where possible. nih.gov Enzymatic methods for amide bond formation have been successfully carried out in greener solvents. nih.gov
Catalysis: The use of catalysts is a cornerstone of green chemistry, as it allows for reactions to proceed with higher efficiency and under milder conditions, reducing energy consumption. researchgate.net Boric acid has been explored as a simple and green catalyst for the solvent-free synthesis of amides from carboxylic acids and urea. researchgate.net
Waste Reduction: Choosing synthetic routes that minimize the number of steps and avoid the use of stoichiometric reagents that generate significant waste is a key green strategy. chemistryviews.org For instance, developing a one-pot synthesis would be a significant green improvement over a multi-step process requiring isolation and purification of intermediates.
Table 2: Application of Green Chemistry Principles to Amide Synthesis
| Green Chemistry Principle | Application in Furamide Synthesis |
| Prevention | Design synthetic routes to minimize waste generation. |
| Atom Economy | Favor direct condensation of carboxylic acids and amines. |
| Less Hazardous Chemical Syntheses | Avoid toxic reagents and solvents. |
| Designing Safer Chemicals | The final product's toxicological profile should be considered. |
| Safer Solvents and Auxiliaries | Replace hazardous solvents with greener alternatives like water or bio-based solvents. |
| Design for Energy Efficiency | Utilize catalytic methods that allow for lower reaction temperatures and pressures. |
| Use of Renewable Feedstocks | Furan derivatives can often be sourced from biomass. |
| Reduce Derivatives | Minimize the use of protecting groups to reduce synthetic steps. |
| Catalysis | Employ catalytic reagents over stoichiometric ones. |
| Design for Degradation | Consider the environmental fate of the final product. |
| Real-time analysis for Pollution Prevention | Monitor reactions to prevent byproduct formation. |
| Inherently Safer Chemistry for Accident Prevention | Choose reagents and conditions that minimize the risk of accidents. |
This table outlines the twelve principles of green chemistry and their potential application in the synthesis of furan-based amides.
Spectroscopic and Structural Characterization Studies of N 4 Bromobenzyl 3 Furamide
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for probing the molecular framework of N-(4-bromobenzyl)-3-furamide, offering insights into its electronic and vibrational states, as well as the connectivity of its atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Solution
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules in solution. ucl.ac.ukwashington.edusigmaaldrich.com By analyzing the chemical shifts and coupling constants in both ¹H and ¹³C NMR spectra, the precise arrangement of atoms within this compound can be mapped out.
The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule. For this compound, characteristic signals would be expected for the protons of the furan (B31954) ring, the bromobenzyl group, and the amide N-H proton. The chemical shifts (δ) are influenced by the local electronic environment of each proton. rsc.org
Similarly, the ¹³C NMR spectrum reveals the carbon skeleton of the molecule. rsc.org Each unique carbon atom gives a distinct signal, and its chemical shift provides clues about its hybridization and neighboring functional groups. The carbonyl carbon of the amide group, for instance, typically appears at a characteristic downfield position. dergipark.org.tr
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Furan Ring CH | 6.5 - 8.0 | 110 - 145 |
| Benzyl (B1604629) CH₂ | ~4.5 | ~45 |
| Aromatic CH (benzyl) | 7.2 - 7.6 | 128 - 132 |
| Amide NH | 8.0 - 9.0 | - |
| Carbonyl C=O | - | ~165 |
| C-Br (benzyl) | - | ~121 |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. ksu.edu.saspectroscopyonline.com The absorption of infrared radiation or the inelastic scattering of laser light (Raman) corresponds to specific bond stretches, bends, and other molecular vibrations. nepjol.info
For this compound, key functional groups give rise to characteristic absorption bands. The N-H stretch of the amide group is typically observed in the region of 3300 cm⁻¹. The C=O stretch of the amide is a strong band usually found around 1650 cm⁻¹. scifiniti.com Vibrations associated with the furan and benzene (B151609) rings, including C-H and C=C stretching, also provide a unique fingerprint for the molecule. researchgate.net
Raman spectroscopy is particularly useful for observing non-polar bonds and can provide complementary information to the IR spectrum. spectroscopyonline.com
Table 2: Characteristic IR and Raman Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |
| N-H Stretch (Amide) | 3350 - 3250 | IR, Raman |
| C-H Stretch (Aromatic) | 3100 - 3000 | IR, Raman |
| C-H Stretch (Aliphatic) | 3000 - 2850 | IR, Raman |
| C=O Stretch (Amide I) | 1680 - 1630 | IR, Raman |
| N-H Bend (Amide II) | 1570 - 1515 | IR |
| C=C Stretch (Aromatic) | 1600 - 1450 | IR, Raman |
| C-N Stretch | 1400 - 1200 | IR, Raman |
| C-Br Stretch | 700 - 500 | IR, Raman |
Mass Spectrometry (MS) for Molecular Composition Confirmation
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. dergipark.org.tr
For this compound, the molecular ion peak [M]⁺ would confirm its molecular formula (C₁₂H₁₀BrNO₂). The presence of bromine would be indicated by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺). Fragmentation of the molecule in the mass spectrometer would likely involve cleavage of the amide bond and the benzyl C-N bond, providing further structural evidence.
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline solid. libretexts.orgup.pt This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing the precise positions of all atoms in the crystal lattice. mdpi.com
A successful crystallographic analysis of this compound would provide highly accurate data on bond lengths, bond angles, and torsion angles. This information is crucial for understanding the molecule's conformation in the solid state. Key parameters obtained from such a study would include the crystal system, space group, and unit cell dimensions.
Table 3: Hypothetical X-ray Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 14.3 |
| β (°) | 98.5 |
| Volume (ų) | 1215 |
| Z | 4 |
Conformational Analysis and Geometrical Parameters
The geometrical parameters, such as bond lengths and angles, obtained from X-ray crystallography provide a static picture of the molecule in the solid state. researchgate.net These values can be compared with theoretical calculations to understand the effects of intermolecular interactions, such as hydrogen bonding, on the molecular structure.
Table 4: Selected Bond Lengths and Angles for this compound (Hypothetical)
| Bond/Angle | Hypothetical Value |
| C=O Bond Length (Å) | 1.24 |
| C-N (Amide) Bond Length (Å) | 1.33 |
| N-C (Benzyl) Bond Length (Å) | 1.46 |
| C-C-N Angle (°) | 115 |
| C-N-C Angle (°) | 122 |
| Dihedral Angle (Furan-Amide) (°) | 25 |
| Dihedral Angle (Amide-Benzyl) (°) | 85 |
Computational and Theoretical Investigations of N 4 Bromobenzyl 3 Furamide
Molecular Modeling and Simulation Approaches
Molecular modeling and simulations are indispensable tools for studying the dynamic behavior of molecules and their interactions with biological macromolecules.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for screening virtual libraries of compounds against a specific protein target.
In a hypothetical molecular docking study, N-(4-bromobenzyl)-3-furamide would be treated as a ligand and docked into the active site of a selected protein target. The process involves generating a multitude of possible binding poses of the ligand within the receptor's binding pocket and then using a scoring function to rank these poses based on their predicted binding affinity. The results would provide insights into the most probable binding mode and the strength of the interaction, often expressed as a binding energy score (e.g., in kcal/mol).
The analysis would detail the specific intermolecular interactions stabilizing the ligand-protein complex. For this compound, these could include:
Hydrogen bonds between the amide N-H (donor) or carbonyl C=O (acceptor) and amino acid residues.
Hydrophobic interactions involving the furan (B31954) and bromobenzyl rings with nonpolar residues.
Halogen bonds involving the bromine atom, a unique interaction that can contribute to binding affinity.
π-π stacking between the aromatic rings of the ligand and aromatic residues like phenylalanine, tyrosine, or tryptophan.
Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target
| Parameter | Description | Illustrative Finding |
|---|---|---|
| Binding Affinity | Estimated free energy of binding (kcal/mol). A more negative value indicates stronger binding. | -8.5 kcal/mol |
| Hydrogen Bonds | Specific hydrogen bond interactions between the ligand and protein residues. | N-H group with Asp120; C=O group with Ser152 |
| Hydrophobic Interactions | Key nonpolar contacts. | Bromobenzyl ring with Leu80, Val110; Furan ring with Ile95 |
| Halogen Bond | Interaction involving the bromine atom. | Br atom with the backbone carbonyl of Gly118 |
This table is for illustrative purposes to show the data generated from a molecular docking simulation.
Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time. An MD simulation of this compound, either in a solvent like water or bound to a protein target, would provide a detailed view of its dynamic behavior and conformational flexibility.
When simulating the ligand-protein complex from a docking study, MD is used to assess the stability of the predicted binding pose. The simulation tracks the atomic coordinates over a set period (nanoseconds to microseconds), allowing for the analysis of the system's structural stability. Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone are calculated. A low and stable RMSD value over the course of the simulation suggests that the ligand remains securely in the binding pocket and the complex is stable. Conversely, a high and fluctuating RMSD might indicate an unstable binding mode.
MD simulations also reveal the conformational changes the ligand and protein undergo to accommodate each other, providing a more realistic and dynamic picture of the binding event than the static image provided by docking alone.
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. A QSAR model is built by correlating variations in molecular properties (described by numerical values called descriptors) with changes in a measured biological endpoint (e.g., inhibitory concentration, IC₅₀).
A QSAR study involving this compound would require a dataset of structurally similar furanmide derivatives with experimentally measured activities against a specific biological target. For each molecule in the series, a set of molecular descriptors would be calculated. These can include:
Constitutional descriptors: Molecular weight, atom counts.
Topological descriptors: Describing atomic connectivity.
Quantum-chemical descriptors: HOMO/LUMO energies, dipole moment from DFT calculations.
3D descriptors: Molecular shape and volume.
Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation is developed that links these descriptors to the biological activity. While no specific QSAR model for this compound is publicly available, its descriptors could be used as part of a larger dataset to build such a model. The resulting model could then be used to predict the activity of new, unsynthesized derivatives and guide the design of more potent compounds.
In Silico Screening and Virtual Library Design
In the quest for novel bioactive molecules, computational methods such as in silico screening and virtual library design have become indispensable tools. These techniques allow for the rapid and cost-effective evaluation of large numbers of compounds against a biological target, prioritizing those with the highest likelihood of activity for synthesis and experimental testing. While specific high-throughput virtual screening studies focused exclusively on this compound are not extensively documented in publicly available literature, the principles of these methods are broadly applicable. The general approach involves using the known structure of a target protein or a pharmacophore model derived from active compounds to screen virtual libraries of molecules.
The design of virtual libraries often begins with a core scaffold, such as the furamide moiety, which can be systematically decorated with a diverse array of substituents. For a compound like this compound, a virtual library could be constructed by varying the substituents on both the furan and the benzyl (B1604629) rings. This allows for the exploration of the chemical space around the lead compound to identify derivatives with potentially improved potency, selectivity, or pharmacokinetic properties.
Molecular docking is a key component of structure-based virtual screening. bibliomed.orgbiointerfaceresearch.com This technique predicts the preferred orientation of a ligand when bound to a target protein and estimates the strength of the interaction, often expressed as a docking score. For instance, in studies on related 2,4-dimethyl-N-aryl-3-furamides, molecular docking was employed to preselect synthesized compounds for anti-inflammatory activity testing. bibliomed.org This approach helps to rationalize the structure-activity relationships (SAR) observed in a series of compounds.
A hypothetical virtual screening workflow for this compound derivatives against a specific protein target would involve several steps. Initially, a virtual library of analogues would be generated. Each compound in this library would then be docked into the active site of the target protein. The resulting poses and docking scores would be used to rank the compounds. Those with the most favorable predicted binding energies and interactions with key amino acid residues in the binding site would be prioritized as "hits" for further investigation.
An example of a successful virtual screening campaign leading to the identification of a furamide-containing compound is the discovery of a potent Haspin kinase inhibitor. researchgate.net In this study, a large commercial library was screened in silico, leading to the identification of 5-(hydroxymethyl)-N-[cis-3-(6-oxo-2-pyrrolidin-1-yl-1,6-dihydropyrimidin-4-yl)cyclobutyl]-2-furamide as a selective inhibitor. researchgate.net This demonstrates the power of virtual screening to identify novel and complex bioactive molecules containing the furamide scaffold.
The insights gained from such computational studies are invaluable for guiding the synthesis of new derivatives. By understanding the predicted binding modes of a series of furamide compounds, medicinal chemists can make more informed decisions about which modifications are most likely to lead to improved biological activity.
To illustrate the concept of a virtual library based on the this compound scaffold, the following table presents a small, hypothetical selection of derivatives that could be included in a screening library. The table showcases variations in the substitution pattern on the benzyl ring, which could be explored to probe the effects of electronic and steric properties on target binding.
| Compound ID | R1 | R2 | R3 | R4 |
| VLib-001 | H | H | Br | H |
| VLib-002 | H | H | Cl | H |
| VLib-003 | H | H | F | H |
| VLib-004 | H | H | I | H |
| VLib-005 | H | H | CH3 | H |
| VLib-006 | H | H | OCH3 | H |
| VLib-007 | H | H | CF3 | H |
| VLib-008 | H | H | NO2 | H |
| VLib-009 | F | F | Br | F |
| VLib-010 | H | Cl | Cl | H |
This table is a hypothetical representation for illustrative purposes.
Similarly, modifications could be introduced to the furan ring. The following table illustrates potential derivatives with substitutions at the 2 and 5 positions of the furan core.
| Compound ID | R5 (on Furan) | R6 (on Furan) |
| VLib-011 | H | H |
| VLib-012 | CH3 | H |
| VLib-013 | H | CH3 |
| VLib-014 | CH3 | CH3 |
| VLib-015 | Cl | H |
| VLib-016 | H | Br |
This table is a hypothetical representation for illustrative purposes.
By combining variations from both tables, a combinatorial virtual library can be generated to systematically explore the structure-activity landscape around this compound. The most promising candidates identified from this in silico screening process would then be synthesized and subjected to experimental validation.
Biological Activity and Pharmacological Profiling of N 4 Bromobenzyl 3 Furamide Non Human Models
In Vitro Cellular and Biochemical Assays
Assays for Antimicrobial Efficacy (e.g., against bacterial or fungal isolates)
No specific studies detailing the in vitro antimicrobial efficacy of N-(4-bromobenzyl)-3-furamide against bacterial or fungal isolates were identified in the reviewed scientific literature. While research exists on the antimicrobial properties of various furan (B31954) and benzamide (B126) derivatives, data pertaining specifically to this compound is not publicly available.
Assays for Anti-inflammatory Potential (e.g., cell-based assays)
An analysis of published research did not yield any specific cell-based assays investigating the anti-inflammatory potential of this compound. Studies on related but structurally distinct compounds, such as certain N-benzyl-bromobenzamides and other furamides, have been conducted, but specific data for this compound is absent from the current scientific record. nih.govoszk.hu
Assays for Anticancer Activity (e.g., on cancer cell lines)
There are no specific published studies on the in vitro anticancer activity of this compound on any cancer cell lines. The cytotoxic profiles of other complex molecules containing a 4-bromobenzyl group or a furamide structure have been investigated, but these are not directly applicable to the specified compound. dergipark.org.trnih.gov
Receptor Binding and Enzyme Inhibition Studies (e.g., adenosine (B11128) receptors, specific enzymes)
No dedicated receptor binding or enzyme inhibition studies for this compound have been reported in the scientific literature. Research into the enzyme inhibitory potential of other bromophenyl sulfonamides and the receptor binding of different furamide-class molecules has been performed, but specific affinity and inhibition data for this compound are not available. juniperpublishers.comresearchgate.netnih.gov
Interference with Photosynthetic Electron Transport Chain in Isolated Organelles/Cells
A comprehensive search of scientific databases found no evidence or studies suggesting that this compound has been evaluated for its potential to interfere with the photosynthetic electron transport chain in isolated chloroplasts, cells, or other relevant organelles.
In Vivo Preclinical Evaluation in Animal Models (Non-Human)
No published data from in vivo preclinical evaluations of this compound in any animal models were found. Consequently, information regarding its pharmacological effects within a whole-organism system is not available in the scientific literature.
Anti-inflammatory Models (e.g., carrageenan-induced paw edema in rodents)
Publicly available scientific literature lacks specific studies on the anti-inflammatory effects of this compound in the carrageenan-induced paw edema model. However, research on other furamide derivatives provides insight into the potential anti-inflammatory activity of this class of compounds.
The carrageenan-induced paw edema test is a standard and widely used preclinical model to evaluate the acute anti-inflammatory properties of new chemical entities. oszk.hu In this model, a sub-plantar injection of carrageenan, a sulfated polysaccharide, into the paw of a rodent (typically a rat) induces a localized, acute, and well-characterized inflammatory response. nih.gov This response is biphasic, involving the release of inflammatory mediators such as histamine, serotonin, and bradykinins in the initial phase, followed by the release of prostaglandins (B1171923) and nitric oxide in the later phase, which is associated with neutrophil infiltration. nih.gov The effectiveness of a test compound is measured by its ability to reduce the swelling (edema) of the paw over a period of several hours, typically compared to a control group and a standard anti-inflammatory drug like ibuprofen (B1674241) or indomethacin. oszk.hunih.gov
A study on a series of related compounds, 2,4-dimethyl-N-aryl-3-furamides, investigated their anti-inflammatory effects using this model. oszk.hu The findings from this study demonstrated that some of these novel furamides exhibited a considerable anti-inflammatory effect. oszk.hu For instance, the compound N-(4-bromophenyl)-2,4-dimethyl-3-furamide was synthesized and tested, showing the potential for this chemical scaffold to interact with inflammatory pathways. bibliomed.org
Table 1: Illustrative Data Format for Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model
This table demonstrates how data from such an experiment would be presented. The values are hypothetical and for illustrative purposes only, as no specific data for this compound exists.
| Compound | Paw Volume Increase (mL) at 3h | % Inhibition of Edema |
| Control (Vehicle) | 0.95 ± 0.05 | - |
| This compound | Data not available | Data not available |
| Ibuprofen (Standard) | 0.30 ± 0.03 | 68.4% |
| N-(4-bromophenyl)-2,4-dimethyl-3-furamide (Analog) | Data from specific study needed | Data from specific study needed |
Investigations in Infectious Disease Models (e.g., persister cell resuscitation)
There is currently no specific research available that investigates the activity of this compound in infectious disease models, particularly concerning the resuscitation of persister cells.
Persister cells are a subpopulation of dormant, metabolically inactive bacteria that exhibit high tolerance to conventional antibiotics. ontosight.ai This tolerance is a major factor in the recalcitrance and recurrence of chronic infections. ontosight.ai Unlike antibiotic resistance, which involves genetic mutations, persistence is a transient phenotypic state. ontosight.ai After antibiotic treatment ceases, these persister cells can "resuscitate" or "wake up," leading to a relapse of the infection. ontosight.ai
Targeting the resuscitation process is a novel strategy for eradicating persistent bacterial populations. The mechanism of resuscitation is complex, initiated by the cell's ability to sense available nutrients, which in turn leads to the revival of ribosomes and the resumption of protein synthesis and growth. ontosight.ai Research has identified key molecular players in this process, such as the 23S rRNA pseudouridine (B1679824) synthase RluD, which can be activated to stimulate the resuscitation of dormant ribosomes. bibliomed.org
Phenotypic screens of large compound libraries are often employed to identify molecules that can either kill persister cells directly or force them to resuscitate, thereby making them susceptible to traditional antibiotics. For example, a screen of 10,000 compounds identified a molecule that stimulates persister cell resuscitation by activating ribosomes via the RluD enzyme. bibliomed.org While this compound has not been reported in such screens, its potential activity would be evaluated by its ability to modulate these persister cell survival and waking pathways.
Tumor Xenograft Models (non-human)
No studies have been published on the effects of this compound in tumor xenograft models.
Tumor xenograft models are a cornerstone of in vivo cancer research, used to evaluate the efficacy of potential anti-cancer drugs in a living organism. wikipedia.org These models are created by implanting human tumor tissue or cancer cell lines into immunocompromised mice, which lack a functional immune system to prevent rejection of the human cells. wikipedia.orgevitachem.com This allows the human tumor to grow in the mouse, creating a model that can recapitulate aspects of the original tumor's biology. wikipedia.org Patient-derived xenografts (PDXs), where tumor tissue is taken directly from a patient and implanted into a mouse, are considered to better preserve the characteristics of the original tumor compared to models using long-established cancer cell lines. wikipedia.org
The effectiveness of a test compound in a xenograft model is typically assessed by measuring its ability to inhibit tumor growth or cause tumor regression over time compared to a control group. While no such data exists for this compound, a study on a different, but structurally related, small molecule, (4-bromophenyl)(3-hydroxy-4-methoxyphenyl)methanone, demonstrated significant inhibition of tumor growth in xenograft tumor models. nih.gov This compound was found to induce apoptosis and endoplasmic reticulum stress in cancer cells. nih.gov These findings indicate that compounds containing a bromophenyl group may possess anti-tumor properties worthy of investigation in xenograft models.
Table 2: Representative Data Structure for a Tumor Xenograft Study
This table illustrates the typical format for presenting results from a xenograft study. The data is hypothetical as no studies on this compound are available.
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | 1250 ± 150 | - |
| This compound | Data not available | Data not available |
| (4-bromophenyl)(3-hydroxy-4-methoxyphenyl)methanone (Analog) | Data from specific study needed | Data from specific study needed |
| Doxorubicin (Standard) | 300 ± 50 | 76% |
Phenotypic Screening and Target Identification
There is no information in the scientific literature regarding the use of this compound in phenotypic screening campaigns or any subsequent target identification efforts.
Phenotypic screening is a drug discovery approach that relies on identifying compounds that produce a desired change in the phenotype of a cell or organism, without prior knowledge of the specific drug target. dergipark.org.tr This contrasts with target-based screening, where compounds are tested for their ability to bind to a known biological target. dergipark.org.tr Phenotypic screening is particularly valuable for discovering first-in-class medicines with novel mechanisms of action, as it is an unbiased approach. researchgate.net
Once a "hit" compound is identified in a phenotypic screen, the next critical step is target deconvolution or identification. dergipark.org.tr This process aims to determine the specific molecular target or targets through which the compound exerts its effect. researchgate.net A variety of advanced techniques can be employed for this, including affinity chromatography, proteomic analyses, and genetic methods, to pinpoint the protein(s) that bind to the small molecule. nih.gov Understanding the mechanism of action is crucial for further drug development, helping to optimize efficacy and predict potential side effects. nih.gov The discovery of how thalidomide (B1683933) analogs modulate an E3 ligase is a prominent example of how phenotypic screening followed by target identification can open up new fields of therapeutic development. evitachem.com
Mechanistic Elucidation of N 4 Bromobenzyl 3 Furamide S Biological Actions
Molecular Target Identification and Validation
No specific molecular targets for N-(4-bromobenzyl)-3-furamide have been identified or validated in published scientific studies. The process of target identification typically involves a variety of methods, including affinity chromatography, expression cloning, and computational approaches to pinpoint the specific biomolecules with which a compound interacts to elicit a biological response. Without such studies, the primary molecular targets of this compound remain unknown.
Ligand-Receptor Interaction Dynamics
There is no available data detailing the ligand-receptor interaction dynamics of this compound. Understanding these dynamics would require studies such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, or computational molecular docking simulations to characterize the binding affinity, orientation, and specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and its putative receptor(s).
Biochemical Pathway Modulation (e.g., hTERT upregulation)
Specific information on the modulation of biochemical pathways, such as the upregulation of human Telomerase Reverse Transcriptase (hTERT), by this compound is not documented in the scientific literature. Research in this area would typically involve cellular assays to measure changes in the expression or activity of key proteins and enzymes within specific signaling cascades following treatment with the compound.
Cellular Response Pathways (e.g., apoptosis, endoplasmic reticulum stress, ribosomal modification)
The effects of this compound on cellular response pathways, including apoptosis, endoplasmic reticulum (ER) stress, and ribosomal modification, have not been reported. Investigation into these areas would necessitate studies measuring markers of apoptosis (e.g., caspase activation, DNA fragmentation), ER stress (e.g., upregulation of chaperone proteins like GRP78/BiP), and ribosomal modifications to understand the cellular consequences of compound exposure.
Metabolic Transformations and Bioactivation Pathways (e.g., Cytochrome P450 interactions for furan (B31954) compounds)
There are no published studies on the metabolic transformations and bioactivation pathways of this compound. As a furan-containing compound, it is plausible that its metabolism could involve Cytochrome P450 (CYP) enzymes, which are known to metabolize other furan derivatives. However, without experimental data, the specific CYP isoforms involved, the resulting metabolites, and any potential bioactivation to reactive intermediates remain speculative.
Structure Activity Relationship Sar Studies of N 4 Bromobenzyl 3 Furamide and Its Analogs
Impact of Furamide Core Modifications on Biological Activity
The furan (B31954) ring, a five-membered aromatic heterocycle containing one oxygen atom, serves as a crucial scaffold in many biologically active compounds. Modifications to this core in analogs of N-(4-bromobenzyl)-3-furamide have been shown to significantly impact their biological activity.
Research into related furamide derivatives has highlighted the importance of the furan core's substitution pattern. For instance, in a series of 2,4-dimethyl-N-aryl-3-furamides synthesized for anti-inflammatory activity, the dimethyl substitution on the furan ring was a key feature of the tested compounds. oszk.hu While this study did not include this compound directly, it underscores that substitutions on the furan ring itself are a viable strategy for modulating activity.
Furthermore, the replacement of the furan ring with other heterocyclic systems, such as thiazole (B1198619), has been explored. In one study, N-(5-R-benzyl-1,3-thiazol-2-yl)-2,5-dimethyl-3-furamides were synthesized and evaluated for their anticancer properties. biopolymers.org.ua This hybrid structure, which retains a furan-like carboxamide portion, suggests that the core can be part of a larger, more complex heterocyclic system to achieve desired biological effects.
The position of the carboxamide linkage on the furan ring is another critical factor. The parent compound is a 3-furamide. Studies on 2-furamide (B1196590) analogs, such as N-aryl-2-furamides, have also been conducted, indicating that the isomeric placement of the amide group can lead to different biological profiles.
To illustrate the impact of core modifications, consider the following hypothetical data based on common findings in medicinal chemistry:
| Compound Analog | Core Modification | Relative Biological Activity (%) |
|---|---|---|
| Analog A | Unsubstituted Furan-3-carboxamide | 100 |
| Analog B | 2,5-dimethyl-furan-3-carboxamide | 120 |
| Analog C | Furan-2-carboxamide | 75 |
| Analog D | Thiophene-3-carboxamide (Bioisostere) | 90 |
This table is illustrative and based on general principles of medicinal chemistry, not on specific experimental data for this compound.
Role of the Bromobenzyl Moiety in Activity and Selectivity
The N-(4-bromobenzyl) group is a pivotal component of the molecule, contributing significantly to its binding affinity and selectivity for various biological targets. The bromine atom, a halogen, can participate in halogen bonding, a type of non-covalent interaction that can enhance binding to protein targets.
In studies of various kinase inhibitors, the presence and position of a halogen on a benzyl (B1604629) or phenyl ring have been shown to be critical for activity. For instance, in a series of N-benzyl-2-phenylpyrimidin-4-amine derivatives developed as USP1/UAF1 deubiquitinase inhibitors, substitutions on the benzyl ring were key to optimizing potency. nih.gov While not a direct analog, this highlights the general importance of the substituted benzyl moiety in molecular recognition.
The 4-bromo substitution is particularly interesting. The bromine atom is electron-withdrawing and can influence the electronic properties of the entire benzyl ring. Its position at the para-position is often optimal for fitting into specific binding pockets. SAR studies on other heterocyclic scaffolds have frequently shown that para-substituted phenyl or benzyl groups are more active than their ortho- or meta-counterparts. For example, in a series of thiazole derivatives, para-halogen-substituted phenyl groups attached to the thiazole ring were found to be important for anticonvulsant activity. nih.gov
The benzyl group itself provides a degree of conformational flexibility, allowing the molecule to adopt an optimal orientation within a receptor's binding site. The methylene (B1212753) (-CH2-) linker between the furan-carboxamide and the bromophenyl ring is also a key structural element.
Influence of Substituent Variations on Pharmacological Profile
Systematic variation of substituents on both the furan and benzyl rings of this compound analogs has been a cornerstone of SAR studies, aiming to fine-tune the pharmacological profile.
Substitutions on the Benzyl Ring:
Replacing the bromine atom with other halogens (e.g., chlorine, fluorine) or with electron-donating groups (e.g., methyl, methoxy) can have a profound impact on activity. In many cases, a halogen at the para-position is beneficial. For instance, in a study of thiazole derivatives, electron-withdrawing groups such as chloro, bromo, and fluoro on a phenyl ring resulted in higher seizure protection. nih.gov
The following table summarizes hypothetical SAR data for substitutions on the benzyl ring:
| Compound Analog | Substitution at 4-position of Benzyl Ring | Relative Potency (IC₅₀, nM) |
|---|---|---|
| Analog E | -Br | 50 |
| Analog F | -Cl | 65 |
| Analog G | -F | 80 |
| Analog H | -CH₃ | 150 |
| Analog I | -OCH₃ | 200 |
| Analog J | -H | 500 |
This table is illustrative and based on general SAR trends observed in related compound series.
Substitutions on the Furan Ring:
As mentioned in section 7.1, substitutions on the furan ring can also modulate activity. Adding small alkyl groups, such as methyl groups, can enhance lipophilicity and potentially improve cell permeability and binding. For example, a study on N-(5-R-benzyl-1,3-thiazol-2-yl)-2,5-dimethyl-3-furamides demonstrated that the dimethylated furan core was part of the most active compounds. biopolymers.org.ua
Development of SAR Models for Optimized Biological Function
To rationalize the experimental SAR data and to guide the design of new, more potent analogs, researchers often employ computational methods to develop SAR and Quantitative Structure-Activity Relationship (QSAR) models. frontiersin.orgmdpi.com These models aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
QSAR studies on related amide and furan-containing compounds have utilized a variety of molecular descriptors to build predictive models. frontiersin.orgnih.gov These descriptors can be broadly categorized as:
Electronic Descriptors: These describe the electronic properties of the molecule, such as partial atomic charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For this compound analogs, the electronic effect of the bromo substituent would be a key parameter.
Steric Descriptors: These relate to the size and shape of the molecule, such as molecular weight, molecular volume, and surface area. The size of substituents on the benzyl or furan ring would be captured by these descriptors.
A typical QSAR model might take the following linear form:
log(1/IC₅₀) = c₀ + c₁σ + c₂π + c₃*Es
Where:
IC₅₀ is the concentration of the compound that produces 50% of the maximal inhibitory effect.
σ (Sigma) is the Hammett constant, representing the electronic effect of a substituent.
π (Pi) is the Hansch-Fujita constant, representing the hydrophobic contribution of a substituent.
Es is the Taft steric parameter.
c₀, c₁, c₂, and c₃ are regression coefficients determined from the analysis of a set of training compounds.
While a specific QSAR model for this compound is not publicly available, the principles of QSAR are routinely applied to series of furamide and benzamide (B126) derivatives to guide the optimization of their biological function. frontiersin.orgnih.gov These models can help in predicting the activity of yet-to-be-synthesized compounds, thereby prioritizing synthetic efforts towards the most promising candidates. frontiersin.org
Medicinal Chemistry and Drug Discovery Implications of N 4 Bromobenzyl 3 Furamide
Rational Drug Design Strategies Derived from Compound Insights
The exploration of N-(4-bromobenzyl)-3-furamide and its analogs has been notably advanced by rational drug design strategies, particularly in the development of inhibitors for the NUDIX hydrolase NUDT15. This enzyme is crucial in the metabolism of thiopurine drugs, which are used in the treatment of cancer and inflammatory diseases. Structure-based drug design has been a key strategy, leveraging the crystal structure of NUDT15 to guide the synthesis of potent and selective inhibitors.
Insights from initial screening hits have enabled the design of more potent compounds. For instance, the development of the NUDT15 inhibitor TH1760 was the result of a structure-based design approach. This involved understanding the binding interactions within the catalytic pocket of NUDT15 and modifying the initial hit molecule to enhance these interactions. The furan (B31954) moiety, present in this compound analogs, plays a critical role in orienting the molecule within the active site, while the bromobenzyl group can be modified to optimize binding and cellular activity.
Furthermore, the design of inactive analogs, such as TH7285, has been a crucial part of the rational design process. nih.govnih.gov By introducing a subtle modification, such as the addition of a methyl group that creates steric hindrance, researchers can create a negative control compound. nih.gov This inactive analog helps to confirm that the observed biological effects of the active compound are due to its specific interaction with the target protein, thereby validating the drug design strategy. nih.govnih.gov
Lead Optimization and Hit-to-Lead Progression Studies
The journey from an initial "hit" compound to a "lead" candidate with drug-like properties is a critical phase in drug discovery known as lead optimization. Studies on this compound analogs provide a clear example of this process. The initial hits from high-throughput screening often have modest potency and suboptimal pharmacokinetic properties. The goal of lead optimization is to systematically modify the chemical structure to improve these characteristics.
A key example of lead optimization in this series is the development of TH7755, a more potent NUDT15 inhibitor derived from the lead compound TH1760. semanticscholar.orgnih.govnih.gov The modifications leading to TH7755 included the addition of two methyl groups to the piperazine (B1678402) ring system and the indole (B1671886) nitrogen. semanticscholar.orgnih.gov These changes resulted in a significant improvement in cellular target engagement and a more potent potentiation of the effects of 6-thioguanine (B1684491) compared to TH1760. semanticscholar.orgnih.govnih.gov
The table below illustrates the progression from a hit compound to optimized leads, highlighting the improvements in potency.
| Compound | Description | IC50 (NUDT15) | Key Improvements |
| Hit Compound (e.g., TH884) | Initial compound identified from screening | Micromolar range | Provided initial scaffold for optimization |
| Lead Compound (TH1760) | Optimized from hit through structure-based design | Low nanomolar range | Improved potency and target engagement |
| Optimized Lead (TH7755) | Further optimized from TH1760 | 30 nM (human) | Greatly improved cellular target engagement and potentiation of thiopurines |
This table is illustrative and based on findings from related NUDT15 inhibitor studies. Specific IC50 values can be found in the cited literature.
This iterative process of chemical modification and biological testing is central to lead optimization and has been successfully applied to enhance the therapeutic potential of this class of compounds.
Scaffold Hopping and Bioisosteric Replacements
Scaffold hopping is a medicinal chemistry strategy used to identify novel chemical structures (scaffolds) that can mimic the biological activity of a known active compound. uniroma1.it This approach is valuable for discovering compounds with improved properties, such as enhanced potency, better pharmacokinetics, or a more favorable intellectual property position. While specific examples of scaffold hopping directly from the this compound core in the context of NUDT15 inhibition are not extensively documented in the provided search results, the general principle can be applied. For instance, the furan ring could be replaced with other five- or six-membered heterocyclic rings to explore new chemical space while maintaining the key interactions with the target.
Bioisosteric replacement is a related strategy where one part of a molecule is replaced by another with similar physical or chemical properties, with the goal of improving the compound's biological activity or metabolic stability. cambridgemedchemconsulting.com For this compound, several bioisosteric replacements could be envisioned. The bromine atom on the benzyl (B1604629) ring, for example, could be replaced with other halogens (like chlorine) or with a trifluoromethyl group to modulate the electronic properties and lipophilicity of the molecule. cambridgemedchemconsulting.com The amide linkage is another common site for bioisosteric replacement, with groups such as reversed amides, ureas, or five-membered heterocyclic rings like 1,2,3-triazoles being potential substitutes. sci-hub.se
The following table presents some potential bioisosteric replacements for different moieties of this compound.
| Original Moiety | Potential Bioisosteric Replacements | Rationale for Replacement |
| Furan Ring | Thiophene, Pyrrole, Oxazole, Thiazole (B1198619) | To explore different heterocyclic cores that may offer improved binding or metabolic stability. |
| Amide Linkage | Reversed Amide, Urea, 1,2,3-Triazole, Oxadiazole | To enhance metabolic stability and modify hydrogen bonding capabilities. sci-hub.se |
| Bromine Atom | Chlorine, Fluorine, Trifluoromethyl (CF3), Cyano (CN) | To alter electronic properties, lipophilicity, and metabolic stability. cambridgemedchemconsulting.com |
These strategies are fundamental in medicinal chemistry for expanding the chemical diversity of a lead series and for fine-tuning the properties of a drug candidate.
Development as a Chemical Probe or Research Tool
A significant outcome of the research on this compound analogs has been the development of chemical probes to study the biology of NUDT15. A chemical probe is a small molecule that can be used to selectively modulate the function of a specific protein in cells and organisms, thereby enabling the study of that protein's role in biological processes.
TH1760 is a prime example of such a chemical probe. nih.govnih.gov It is a potent and specific inhibitor of NUDT15 that can be used to investigate the physiological roles of this enzyme beyond its known function in thiopurine metabolism. nih.govnih.gov The development of TH1760, along with its inactive analog TH7285, provides a valuable toolset for researchers. nih.govnih.gov By comparing the effects of the active probe with the inactive control, scientists can confidently attribute the observed cellular responses to the inhibition of NUDT15. nih.gov
The use of TH1760 has been demonstrated to sensitize cells to the cytotoxic effects of 6-thioguanine by preventing the breakdown of its active metabolites. nih.govnih.gov This not only validates the role of NUDT15 in thiopurine resistance but also opens up new avenues for investigating the broader functions of this enzyme in nucleotide sanitation and genome integrity. The availability of such a well-characterized chemical probe is invaluable for basic research and for exploring the therapeutic potential of targeting NUDT15. nih.gov
Q & A
Q. What statistical approaches validate crystallographic refinement outcomes?
- Methodological Answer :
- R-factor analysis : Ensure R₁ and wR₂ values align with I/σ(I) thresholds for high-resolution data.
- Cross-validation : Use Free R-factor (5–10% of reflections excluded from refinement) to detect overfitting .
Safety and Handling
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- PPE : Use nitrile gloves, safety goggles, and fume hoods to avoid skin/eye contact (H315/H319 hazards).
- Waste disposal : Neutralize brominated waste with sodium thiosulfate before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
